Cas no 101-31-5 (L-Hyoscyamine)

L-Hyoscyamine structure
Productnaam:L-Hyoscyamine
L-Hyoscyamine Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Hyoscyamine
- (-)-hyoscyamin
- (-)-tropicaciesterwithtropine
- (3(s)-endo)-leste
- (S)-(-)-Hyoscyamine
- [3(s)-endo]-leste
- 1-Hyoscyamine
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
- alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
- (-)-HYCOSAMINE
- (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- Daturine
- Hyoscamine
- Hyoscyamine
- HYOSCYAMINE, L-(P)
- (-)-HyoscyaMine
- chlorhydratedescopolamine
- SCOPINE TROPATE
- SCOPINE TROPATE HYDROCHLORIDE
- scopolamine HCl
- ScopolamineSeries
- L-Atropine
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
- AK38
- APOA
- L-(P)
- Levsin
- SEPSECS
- Levsinex
- MGC161491
- Cystospaz
- Duboisine
- (R)-atropine
- (+)-Atropine
- (+)-HYOSCYAMINE
- tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
- V3203SI72M
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
- Prestwick2_000233
- Prestwick1_000233
- Prestwick0_000233
- SPBio_002226
- HMS1568P07
- TNP00272
- Atropine 1.
- CHEBI:92712
- RKUNBYITZUJHSG-FXUDXRNXSA-N
- 912642-93-4
- EINECS 202-933-0
- (3beta)-Hyoscyamine
- DTXSID80889335
- Prestwick_273
- Prestwick3_000233
- l-Hyopscyamine
- Q413762
- (leo)-atropine
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEBI:17486
- Hyoscyamine dried down 100 microg/mL
- HYOSCYAMINE [USP MONOGRAPH]
- Atropine, (s)-
- (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
- HYOSCYAMINE [MART.]
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
- Hyocyamine
- HYOSCYAMINE [MI]
- SCHEMBL1649244
- SR-01000799139
- NS00066992
- (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
- Hyosyne
- F14785
- Levsinex SR
- HYOSCYAMINUM [HPUS]
- (S)-Atropine
- Levsin SL
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- Symax SL
- HYOSCYAMINE [WHO-DD]
- (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
- BDBM50497835
- (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
- CHEMBL1234973
- UNII-PX44XO846X
- [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- SMR000718747
- SCHEMBL249586
- NSC-757064
- Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
- PX44XO846X
- [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- MLS002222193
- C02046
- Hyoscyamine, l-
- HMS3712P07
- Symax Duotab
- Bellafoline
- BRD-K40530731-001-02-5
- L-Tropine tropate
- MLS002154242
- CCG-220233
- L-TROPIC ACID ESTER WITH TROPINE
- HSDB 3552
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
- (-)-Atropine
- L-Hyoscamine
- (S)atropine
- HMS2095P07
- BRD-K40530731-001-11-6
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- Hyoscyamine (L)
- CHEMBL2449003
- BPBio1_000337
- 2arm
- SCHEMBL41316
- DTXSID20941522
- Hyoscyamine [USP:BAN]
- AKOS016843532
- (S)-(leo)-hyoscyamine
- DB00424
- CHEMBL1331216
- AC-34425
- 101-31-5
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
- Hyoscyamine (USP)
- Hyoscyaminum
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
- HMS2231N11
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
- Tropine, (-)-tropate (ester)
- (leo)-hyoscyamine
- Tropine-L-tropate
- AKOS015896332
- D00147
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
- HYO
- NSC 757064
- tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
- NCGC00179608-01
- J-000364
- Q27464129
- HYOSCYAMINE [HSDB]
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
- Symax SR
- MLS001304011
- BSPBio_000305
- HYOSCYAMINE [VANDF]
- Levbid
- AS-75498
- Hyospaz
- Tropine, (-)-tropate
- Tropic acid, (-)-, ester with tropine
- Daturin
- 4247B
- ENDO-ATROPINE
- OIN
- SR-01000799139-2
- (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
- [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
- (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- RKUNBYITZUJHSG-OFQRWUPVSA-N
- CHEMBL1257084
- L-Hyoscyamine (sulfate)
- SCHEMBL41317
- SCHEMBL19150033
- AB01566903_01
- CCG-208307
- Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
- (s)-hyoscyamine
- NCGC00386240-01
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
- B785FB93-7373-4673-9EFB-E49344DB621C
- J-521647
- RKUNBYITZUJHSG-LGGPCSOHSA-N
- SW219548-1
- s4014
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
- Daturine (sulfate)
- HMS3885E18
- Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
- AKOS037514691
- Hyoscyamine (Daturine)
- (+-)-atropine
- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- dl-Hyoscyamine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- MLS002222283
- dl-tropyltropate
- MLS002153877
- (+,-)-tropyl tropate
- Atropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
- Atropine sulfate monohydrate
- atropina
- Atropin
- (+-)-hyoscyamine
- tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
- tropine tropate
- SMR001233231
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
- L-Hyoscyamin
- HYOSCYAMINE, ITS SALTS AND DERIVATIVES
-
- MDL: MFCD00067306
- Inchi: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
- InChI-sleutel: RKUNBYITZUJHSG-QXULXFAOSA-N
- LACHT: O(C([C@@]([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]
Berekende eigenschappen
- Exacte massa: 289.167794g/mol
- Oppervlakte lading: 0
- XLogP3: 1.8
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Aantal draaibare bindingen: 5
- Monoisotopische massa: 289.167794g/mol
- Monoisotopische massa: 289.167794g/mol
- Topologisch pooloppervlak: 49.8Ų
- Zware atoomtelling: 21
- Complexiteit: 353
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
Experimentele eigenschappen
- Stability Shelf Life: AFFECTED BY LIGHT & HEAT
- Dissociation Constants: K= 1.9X10-12 AT 19 °C
- Kleur/vorm: Powder
- Dichtheid: 1.0470 (rough estimate)
- Smeltpunt: 108,5°C
- Kookpunt: 431.53°C (rough estimate)
- Vlampunt: 213.7±28.7 °C
- Brekindex: 1.5200 (estimate)
- PSA: 49.77000
- LogboekP: 1.86880
- Specifieke rotatie: D20 -21.0° (alc)
- Oplosbaarheid: It is very soluble in ethanol and dilute acid, soluble in chloroform, and soluble in water, ether, and benzene.
- Merck: 14,4858
- pka: pKa (21°) 9.7
L-Hyoscyamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:UN 1544 6
- WGK Duitsland:3
- Code gevarencategorie: R26/28: extremely toxic by inhalation and accidental swallowing.
- Veiligheidsinstructies: S24; S45
- RTECS:NH0875000
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:6.1
- PackingGroup:I
- Veiligheidstermijn:S24-S45
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risicozinnen:R26/28
L-Hyoscyamine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
L-Hyoscyamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | H674300-100mg |
(-)-Hycosamine |
101-31-5 | 100mg |
$ 100.00 | 2023-09-07 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0749-20mg |
Hyoscyamine |
101-31-5 | 98% | 20mg |
$20 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0962-200 mg |
L-Hyoscyamine |
101-31-5 | 99.20% | 200mg |
¥498.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0962-500 mg |
L-Hyoscyamine |
101-31-5 | 99.20% | 500MG |
¥598.00 | 2022-04-26 | |
TRC | H674300-5g |
(-)-Hycosamine |
101-31-5 | 5g |
$ 167.00 | 2023-09-07 | ||
DC Chemicals | DCL-051-20 mg |
L-Hyoscyamine |
101-31-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TH2877-1g |
L-Hyoscyamine |
101-31-5 | 1g |
¥1260.00 元 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295290A-5 g |
L-Hyoscyamine, |
101-31-5 | ≥98% | 5g |
¥2,181.00 | 2023-07-10 | |
TargetMol Chemicals | T0962-1 mL * 10 mM (in DMSO) |
L-Hyoscyamine |
101-31-5 | 99.12% | 1 mL * 10 mM (in DMSO) |
¥ 425 | 2023-09-15 | |
Chemenu | CM374818-250mg |
(2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |
101-31-5 | 95%+ | 250mg |
$217 | 2023-01-05 |
L-Hyoscyamine Gerelateerde literatuur
-
1. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Gerelateerde categorieën
- Farmaceutische en biochemische producten Farmaceutische actieve bestanddelen Referentiestoffen
- Farmaceutische en biochemische producten Farmaceutische actieve bestanddelen standaardstoffen
- Oplosmiddelen en organische chemicaliën organische verbindingEN alkaloiden en afgeleiden tropane-alkaloiden tropane-alkaloiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN alkaloiden en afgeleiden tropane-alkaloiden
101-31-5 (L-Hyoscyamine) Gerelateerde producten
- 51-55-8(Atropine)
- 501-97-3(Desaminotyrosine)
- 55869-99-3(Anisodamine)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 79-33-4(L-Lactic acid)
- 17659-49-3(Racanisodamine)
- 119-36-8(Methyl salicylate)
- 1690-22-8(3a-Phenylacetoxy Tropane)
- 620-61-1(L-Hyoscyamine sulfate)
- 6106-46-3((-)Scopolamine Methylnitrate)
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:101-31-5)Hyoscyamine

Zuiverheid:≥98%
Hoeveelheid:5mg/20mg/50mg
Prijs ($):Onderzoek
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101-31-5)Hyoscyamine

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek